Cas no 613-93-4 (N-Methylbenzamide)

N-Methylbenzamide structure
N-Methylbenzamide structure
Nombre del producto:N-Methylbenzamide
Número CAS:613-93-4
MF:C8H9NO
Megavatios:135.1632
MDL:MFCD00011642
CID:82720
PubChem ID:11954

N-Methylbenzamide Propiedades químicas y físicas

Nombre e identificación

    • N-methylbenzamide
    • Benzamide,N-methyl-(6CI,7CI,8CI,9CI)
    • n-methyl-benzamid
    • N-MethylbenzaMide 10GR
    • N-Methylbenzenamide
    • n-methylbenzenecarboxamide
    • Benzamide, N-methyl-
    • N-Methyl-benzamide
    • NCCHARWOCKOHIH-UHFFFAOYSA-N
    • K3ED781E08
    • N-methyl benzamide
    • DSSTox_CID_5570
    • WLN: 1MVR
    • DSSTox_RID_77834
    • DSSTox_GSID_25570
    • NCCHARWOCKOHIH-UHFFFAOYSA-
    • benzenecarbox
    • DTXCID605570
    • n-methylbenzamid
    • HY-135848
    • CS-0114596
    • CAS-613-93-4
    • Tox21_200220
    • NCGC00257774-01
    • EN300-131692
    • N-Methylbenzamide, >=99%
    • Z32016410
    • NSC 42944
    • EINECS 210-362-3
    • MFCD00011642
    • NSC42944
    • AKOS002304094
    • A833200
    • SY037937
    • UNII-K3ED781E08
    • SCHEMBL9580804
    • NS00021249
    • Q27281901
    • BRN 1209880
    • METHYLBENZAMIDE, N-
    • InChI=1/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
    • DTXSID5025570
    • NSC-42944
    • 613-93-4
    • 12-DIMETHYL-3-PROPYLIMIDAZOLIUMTRIS(TRI
    • CHEMBL275261
    • SCHEMBL7551593
    • AP-065/40250235
    • AS-11419
    • FT-0632559
    • F16588
    • W-109573
    • NCGC00091232-01
    • SCHEMBL6100
    • AI3-01069
    • NCGC00091232-02
    • CCRIS 4670
    • 4-09-00-00727 (Beilstein Handbook Reference)
    • DB-053865
    • N-METHYLBENZENEAMIDE
    • NMethylbenzenamide
    • NMethylbenzenecarboxamide
    • Benzamide, Nmethyl
    • N-Methylbenzamide
    • MDL: MFCD00011642
    • Renchi: 1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
    • Clave inchi: NCCHARWOCKOHIH-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([H])([H])[H]
    • Brn: 1209880

Atributos calculados

  • Calidad precisa: 135.06800
  • Masa isotópica única: 135.068
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 1
  • Complejidad: 116
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: 2
  • Xlogp3: 0.9
  • Superficie del Polo topológico: 29.1
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Not available
  • Denso: 1.1031 (rough estimate)
  • Punto de fusión: 76-78 °C (lit.)
  • Punto de ebullición: 167 °C/11 mmHg(lit.)
  • Punto de inflamación: 175.9ºC
  • índice de refracción: 1.5589 (estimate)
  • Disolución: ethanol: soluble50mg/mL, clear, yellow-green
  • Coeficiente de distribución del agua: Insoluble in water.
  • PSA: 29.10000
  • Logp: 1.43710
  • Disolución: Not available

N-Methylbenzamide Información de Seguridad

N-Methylbenzamide Datos Aduaneros

  • Código HS:29242990

N-Methylbenzamide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12150-100 mg
N-Methylbenzamide
613-93-4 99.81%
100MG
¥5837.00 2022-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18057-5g
N-Methylbenzamide, 99%
613-93-4 99%
5g
¥742.00 2023-02-14
TRC
N178000-2.5g
N-Methylbenzamide
613-93-4
2.5g
$ 125.00 2022-06-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1680-25G
N-Methylbenzamide
613-93-4 >98.0%(GC)
25g
¥495.00 2024-04-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N89880-100g
N-Methylbenzamide
613-93-4
100g
¥1676.0 2021-09-08
Ambeed
A111758-1g
N-Methylbenzamide
613-93-4 97%
1g
$6.0 2025-02-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12150-50mg
N-Methylbenzamide
613-93-4 99.81%
50mg
¥ 3491 2023-09-07
Enamine
EN300-131692-0.25g
N-methylbenzamide
613-93-4 95%
0.25g
$19.0 2023-02-15
Enamine
EN300-131692-50.0g
N-methylbenzamide
613-93-4 95%
50.0g
$276.0 2023-02-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12150-1 mg
N-Methylbenzamide
613-93-4 99.81%
1mg
¥3629.00 2022-04-26

N-Methylbenzamide Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Acetic anhydride
2.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
3.1 Reagents: Potassium carbonate Solvents: Dichloromethane
4.1 Reagents: Ammonia Solvents: Methanol
Referencia
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Dimethoxymethane ,  Phosphorus pentoxide Solvents: Chloroform
2.1 Reagents: 15-Crown-5 Solvents: Dimethylformamide
3.1 Reagents: Boron trifluoride etherate Solvents: Acetic anhydride
4.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
5.1 Reagents: Potassium carbonate Solvents: Dichloromethane
6.1 Reagents: Ammonia Solvents: Methanol
Referencia
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane
2.1 Reagents: Ammonia Solvents: Methanol
Referencia
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Methanol
Referencia
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: 15-Crown-5 Solvents: Dimethylformamide
2.1 Reagents: Boron trifluoride etherate Solvents: Acetic anhydride
3.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
4.1 Reagents: Potassium carbonate Solvents: Dichloromethane
5.1 Reagents: Ammonia Solvents: Methanol
Referencia
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
2.1 Reagents: Potassium carbonate Solvents: Dichloromethane
3.1 Reagents: Ammonia Solvents: Methanol
Referencia
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

N-Methylbenzamide Raw materials

N-Methylbenzamide Preparation Products

N-Methylbenzamide Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:613-93-4)N-Methylbenzamide
A833200
Pureza:99%/99%
Cantidad:500g/100g
Precio ($):869.0/248.0